6-Dehydroestrone
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 6-Dehydroestrone has been explored in various studies. For instance, the synthesis of 6-(carboxymethoxyimino) derivatives of 2-methoxyestrone and 2-methoxyestradiol-17 beta was achieved, and these compounds were used to produce antisera with high affinity and specificity for the parent compounds . Another study focused on the synthesis of sodium (6,7-3H)estradiol-17β-glucosiduronate starting from 6,7-dehydroestrone 3-acetate, which involved several steps including borohydride reduction, condensation, and hydrogenation with tritium-labeled hydrogen . A novel approach to the total synthesis of 9,11-dehydroestrone was described using a tricyclooctanone intermediate, which could be used for ring C enlargement prior to cyclization . Additionally, the conversion of d,1-19-norandrosta-4,8(14),9(10)-triene-3,17-dione to 8(14)-dehydroestrone acetate was reported, with the reaction conditions influencing the specific products obtained .
Molecular Structure Analysis
The structural confirmation of synthesized derivatives is crucial in understanding their properties and potential applications. The structure of the 6-(carboxymethoxyimino) derivatives was confirmed in one study, ensuring the specificity of the antisera produced . In another research, the structure of N-methyl- and N-ethyl-6-aza-8(14)dehydroestrone was elucidated spectroscopically, and the mode of formation was investigated, revealing an acid-catalyzed disproportionation mechanism .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Dehydroestrone derivatives are diverse and include reduction, condensation, and hydrogenation processes. For example, the reduction of 6,7-dehydroestrone 3-acetate was a key step in the synthesis of sodium (6,7-3H)estradiol-17β-glucosiduronate . The tandem-type transformation involving cyclopropane cleavage and ring B closure was part of the synthesis route for 9,11-dehydroestrone . The Birch reduction was used to obtain 19-norandrosta-4,8(14)-diene-3,17-dione from 8(14)-dehydroestrone methyl ether .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 6-Dehydroestrone, the synthesis and structural confirmation of its derivatives imply certain properties. For instance, the high affinity and specificity of the antisera for 2-methoxyestrone and 2-methoxyestradiol-17 beta suggest that the derivatives maintain key structural features of the parent compounds . The successful synthesis of tritium-labeled sodium (6,7-3H)estradiol-17β-glucosiduronate indicates the stability of the steroid-glucuronide linkage under the reaction conditions . The ability to synthesize various derivatives also suggests a level of chemical versatility and reactivity associated with the 6-Dehydroestrone framework .
Scientific Research Applications
Endothelial Cell Inflammation Modulation :
- The estrogen metabolite 17β-dihydroequilenin, structurally similar to 6-Dehydroestrone, has been found to counteract interleukin-1α induced expression of inflammatory mediators in human endothelial cells. This indicates its potential in modulating inflammatory responses within the vascular system (Demyanets et al., 2006).
Cancer Research and Treatment :
- 6-Dehydrogingerdione, a compound related to 6-Dehydroestrone, has been shown to sensitize human hepatoblastoma Hep G2 cells to TRAIL-induced apoptosis via reactive oxygen species-mediated increase of DR5. This suggests a role in enhancing the effectiveness of certain cancer treatments (Chung-Yi Chen et al., 2010).
Anti-Inflammatory Applications :
- 6-Dehydrogingerdione also demonstrates anti-inflammatory effects, significantly attenuating the expression of pro-inflammatory mediators in lipopolysaccharides-induced RAW 264.7 macrophages. This indicates potential applications in treating inflammatory conditions (Shih-Han Huang et al., 2014).
Synthetic and Analytical Chemistry :
- Studies on the separation and detection of isomeric equine conjugated estrogens, including delta8,9-dehydroestrone, highlight the importance of 6-Dehydroestrone in analytical chemistry, particularly in understanding the structure-activity relationships of estrogenic compounds (Reepmeyer et al., 2005).
Metabolic Studies and Hormonal Effects :
- Research on different estrogen metabolites, including delta-8,9-dehydroestrone, provides insights into their effects on human metabolism and potential therapeutic applications, particularly in conditions influenced by hormonal imbalances (Demyanets et al., 2005).
properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRIQCGCGCMQA-CBZIJGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043221 | |
Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dehydroestrone | |
CAS RN |
2208-12-0 | |
Record name | 6-Dehydroestrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Dehydroestrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Dehydroestrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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